molecular formula C15H17NO B1331786 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-56-0

1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1331786
CAS No.: 347331-56-0
M. Wt: 227.3 g/mol
InChI Key: MYMVAFRDSAPHOZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-56-0) is a pyrrole-based aldehyde derivative featuring a 3,4-dimethylphenyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 255.32 g/mol .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-6-15(7-11(10)2)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMVAFRDSAPHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358120
Record name 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-56-0
Record name 1-(3,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with 2,5-dimethylpyrrole under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic and pyrrole rings may participate in π-π interactions with other aromatic systems, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Variations on the Phenyl Ring

1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 328028-87-1)
  • Structural Difference : The phenyl substituent is at the 2,4-positions instead of 3,4.
  • For example, the 2,4-substituent may introduce greater steric hindrance near the aldehyde group compared to the 3,4-isomer .
  • Commercial Presence : Listed in multiple databases (e.g., ZINC00453466, AC1Q2IHF), suggesting broad research interest .
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: N/A; Santa Cruz Catalog #sc-332717)
  • Structural Difference : Symmetrical 3,5-dimethylphenyl substituent.
  • Properties : Enhanced symmetry may influence crystallization behavior or packing efficiency, relevant for materials science. Priced at $380/1 g , comparable to the 3,4-isomer .

Heterocyclic and Functional Group Modifications

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 878427-46-4)
  • Structural Difference : Incorporates a dihydrobenzodioxepin ring system (oxygen-containing heterocycle) instead of a simple phenyl group.
  • Properties: Molecular Weight: 271.31 g/mol (vs. 255.32 for the target compound). Functional Impact: The oxygen atoms enhance polarity and hydrogen-bonding capacity, which may improve solubility or binding affinity in biological systems.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • Structural Difference : Features a 3,4-dimethoxyphenylethyl chain.
  • Properties: Molecular Weight: 287.35 g/mol.

Comparative Analysis Table

Compound Name (CAS) Substituent Position/Modification Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (347331-56-0) 3,4-Dimethylphenyl C₁₆H₁₇NO 255.32 Baseline for comparison; moderate steric hindrance.
2,4-Dimethylphenyl Isomer (328028-87-1) 2,4-Dimethylphenyl C₁₆H₁₇NO 255.32 Increased steric hindrance near aldehyde; multiple database identifiers.
3,5-Dimethylphenyl Analog (sc-332717) 3,5-Dimethylphenyl C₁₆H₁₇NO 255.32 Symmetrical substituents; commercial availability at similar cost.
Benzodioxepin Analog (878427-46-4) Dihydrobenzodioxepin ring C₁₆H₁₇NO₃ 271.31 Oxygen-rich heterocycle; potential pharmaceutical applications.
Dimethoxyphenylethyl Analog 3,4-Dimethoxyphenylethyl chain C₁₇H₂₁NO₃ 287.35 Methoxy groups enhance electron density; higher molecular weight.

Biological Activity

1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and an aldehyde functional group, suggests various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H17NO, with a molecular weight of 227.3 g/mol. The compound features a pyrrole ring substituted with both dimethyl and phenyl groups, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic and pyrrole rings may participate in π-π interactions with other aromatic systems, influencing various biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the dimethyl groups enhances its interaction with bacterial cell membranes.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against A-431 and Jurkat cells, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerInduction of apoptosis in cancer cells

Study on Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity.

Study on Anticancer Mechanisms

In another investigation focused on the anticancer properties of this compound, researchers conducted molecular dynamics simulations to understand its interactions with Bcl-2 protein. The findings suggested that the compound binds primarily through hydrophobic contacts while also forming a few hydrogen bonds, which may contribute to its ability to induce apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.